1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea
Description
1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea is a urea derivative characterized by a brominated pyridine ring and a 3-methoxyphenyl substituent. The 3-methoxyphenyl group may contribute to hydrogen-bonding interactions, a feature common in urea-based pharmacophores .
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-11-4-2-3-9(7-11)16-13(18)17-10-5-6-12(14)15-8-10/h2-8H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLIGMHLLDZCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 6-bromopyridine-3-amine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with different oxidation states.
Hydrolysis: Corresponding amine and isocyanate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromopyridine and methoxyphenyl groups could facilitate binding to specific sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine and Aryl Rings
The target compound’s pyridine ring substitution pattern distinguishes it from analogs. For example:
- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) () replaces bromine with a 4-chlorophenyl group and introduces a methyl group at the pyridine’s 2-position. This increases steric bulk and alters electronic properties compared to the target compound.
- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)urea (5f) () shares the 4-methoxyphenyl group but differs in pyridine substitution, leading to distinct solubility and potency profiles.
Key Observations :
Comparison Table :
Key Findings :
- Thiazole-piperazine derivatives (e.g., 9l, 11l) generally exhibit higher molecular weights and complexity compared to the target compound, which may reduce bioavailability .
- The target’s simpler structure (lacking thiazole-piperazine motifs) could offer synthetic advantages (e.g., higher yields, as seen in 11l at 85.2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
